molecular formula C7H7FN2O3 B12822336 2-Fluoro-4-methoxy-6-nitroaniline

2-Fluoro-4-methoxy-6-nitroaniline

Cat. No.: B12822336
M. Wt: 186.14 g/mol
InChI Key: FAJNWJVALGNFSM-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Scaffolds in Synthetic Design

The aniline scaffold is a privileged structure in synthetic organic chemistry due to its inherent reactivity and the diverse transformations it can undergo. The amino group can be readily acylated, alkylated, and diazotized, opening up pathways to a multitude of other functional groups and molecular architectures. This versatility makes aniline derivatives indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials with specific electronic or optical properties. researchgate.netacs.orgacs.orgtandfonline.com

In medicinal chemistry, the aniline motif is present in numerous approved drugs. acs.orgtandfonline.com However, the aniline core itself can sometimes be associated with metabolic liabilities. acs.orgnih.gov This has spurred the development of aniline bioisosteres—structurally different but functionally similar replacements—to enhance the pharmacokinetic profiles of drug candidates. researchgate.netacs.orgnih.gov The exploration of substituted anilines remains a critical area of research for creating novel molecular entities with improved efficacy and safety.

The ability to introduce multiple functional groups onto the aniline ring allows for the construction of highly complex and tailored molecules. These "functionalized anilines" are key intermediates in the synthesis of heterocyclic compounds, which are another cornerstone of medicinal chemistry. acs.org The strategic placement of substituents dictates the regioselectivity of subsequent reactions, enabling the precise assembly of intricate molecular frameworks.

Overview of Fluorinated and Methoxy-Substituted Nitroanilines in Chemical Research

The introduction of fluorine atoms and methoxy (B1213986) groups into the nitroaniline framework imparts unique properties that are highly sought after in chemical research, particularly in drug discovery and materials science.

Fluorinated Nitroanilines: The incorporation of fluorine into organic molecules can profoundly influence their biological activity. nih.gov Fluorine's high electronegativity can alter the acidity of nearby functional groups, modulate molecular conformation, and block sites of metabolic oxidation, thereby improving the metabolic stability of a drug candidate. nih.govnih.gov In the context of nitroanilines, a fluorine substituent can enhance the molecule's utility as a synthetic intermediate by influencing its reactivity in nucleophilic aromatic substitution reactions. google.com The use of fluorinated building blocks is a common strategy in the synthesis of advanced materials and pharmaceuticals.

Methoxy-Substituted Nitroanilines: The methoxy group, a strong electron-donating group, can significantly impact the electronic properties of the aromatic ring. In nitroanilines, the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group can lead to interesting chemical reactivity. chemicalbook.com Methoxy-substituted anilines are valuable intermediates in the synthesis of dyes and pharmaceuticals. guidechem.com For instance, 4-methoxy-2-nitroaniline (B140478) is a key intermediate in the synthesis of the proton pump inhibitor omeprazole. google.com The position of the methoxy group relative to the other substituents is crucial in directing the outcome of chemical reactions.

The combination of fluoro, methoxy, and nitro groups on an aniline scaffold results in a highly functionalized molecule with a unique reactivity profile, making it a valuable tool for synthetic chemists.

Research Context of 2-Fluoro-4-methoxy-6-nitroaniline within Aromatic Systems

This compound is a specific isomer within the broader class of functionalized nitroanilines. Its chemical structure, featuring a fluorine atom ortho to the amino group, a methoxy group para to the amino group, and a nitro group also ortho to the amino group, creates a distinct electronic and steric environment. This substitution pattern makes it a subject of interest in synthetic and medicinal chemistry research.

While extensive research specifically detailing the applications of this compound is not widely published, its potential can be inferred from the known reactivity of its constituent functional groups and the applications of its isomers. For example, the related compound 4-Fluoro-2-methoxy-5-nitroaniline (B580436) serves as a key intermediate in the synthesis of the anticancer drug Mereletinib. chemicalbook.comsfdchem.com This highlights the value of fluorinated methoxy-nitroaniline scaffolds in the development of targeted therapies.

The unique arrangement of substituents in this compound suggests its utility as a versatile building block. The nitro group can be reduced to an amine, which, along with the existing primary amine, would form a diamine that could be a precursor for heterocyclic ring systems. The fluorine atom can act as a handle for further functionalization through nucleophilic aromatic substitution, or it can be retained to impart desirable pharmacokinetic properties in a final target molecule. The methoxy group also influences the reactivity of the aromatic ring and can be a key feature for molecular recognition by biological targets.

The primary research context for this compound and its isomers lies in their role as intermediates for creating more complex molecules with potential applications in pharmaceuticals and materials science. xindaobiotech.comsigmaaldrich.com The specific substitution pattern of this compound offers a unique combination of reactive sites and modulating groups for the design of novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7FN2O3

Molecular Weight

186.14 g/mol

IUPAC Name

2-fluoro-4-methoxy-6-nitroaniline

InChI

InChI=1S/C7H7FN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3

InChI Key

FAJNWJVALGNFSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)N)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 Fluoro 4 Methoxy 6 Nitroaniline

Pathways Involving the Amine Functionality

The primary amine group is a key site of reactivity, participating in electrophilic substitution, diazotization, and acylation reactions.

Electrophilic aromatic substitution on the 2-Fluoro-4-methoxy-6-nitroaniline ring is complex due to the presence of multiple directing groups. The directing influence of substituents generally follows the order of their activating ability. masterorganicchemistry.com The amino (-NH₂) group is a powerful activating, ortho-, para-director, as is the methoxy (B1213986) (-OCH₃) group. The nitro (-NO₂) group is a strong deactivating, meta-director, and the fluoro (-F) group is a deactivating, ortho-, para-director. researchgate.net

In this molecule, the most activating substituent, the amino group, will primarily direct incoming electrophiles. masterorganicchemistry.com The positions ortho and para to the amino group are C6 (occupied by a nitro group), C2 (occupied by a fluoro group), and C4 (occupied by a methoxy group). Therefore, the only available position for substitution directed by the amine group is blocked. The next most activating group is the methoxy group, which directs ortho and para. Its para position (C1) is occupied by the amine. One ortho position (C3) is available, while the other (C5) is also available.

Considering the combined effects:

Amino group (-NH₂ at C1): Strongly activating, directs to C2, C4, C6 (all occupied).

Methoxy group (-OCH₃ at C4): Strongly activating, directs to C3, C5.

Nitro group (-NO₂ at C6): Strongly deactivating, directs to C2, C4 (occupied).

Fluoro group (-F at C2): Deactivating, directs to C1, C3, C5.

The most likely positions for electrophilic attack are C3 and C5, which are activated by the methoxy group and not strongly deactivated by the nitro group's meta-directing influence. Between C3 and C5, steric hindrance may play a role, but electronically, both are viable positions for substitution reactions like halogenation or sulfonation. masterorganicchemistry.com

The primary aromatic amine functionality of this compound can be converted into a diazonium salt. This reaction is typically carried out by treating the aniline (B41778) with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

The resulting diazonium salt, 2-fluoro-4-methoxy-6-nitrophenyldiazonium chloride, is a versatile intermediate that can undergo a wide range of subsequent transformations, effectively replacing the original amino group with other functionalities. thieme-connect.de These include:

Sandmeyer Reactions: The diazonium group can be replaced by -Cl, -Br, or -CN using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). For instance, reacting the diazonium salt with CuBr would yield 1-bromo-2-fluoro-4-methoxy-6-nitrobenzene.

Schiemann Reaction: Replacement by fluorine (-F) can be achieved by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) (ArN₂⁺BF₄⁻) salt. cdnsciencepub.com

Replacement by Hydroxyl: Heating the aqueous solution of the diazonium salt leads to its replacement by a hydroxyl (-OH) group, forming 2-fluoro-4-methoxy-6-nitrophenol.

Replacement by Iodine: Treatment with potassium iodide (KI) results in the introduction of an iodine atom.

Gattermann Reaction: Similar to the Sandmeyer reaction, this uses copper powder and the corresponding acid (e.g., HBr) to introduce a halogen.

A patent describes the diazotization of 2-fluoro-4-nitroaniline (B181687), a related compound, followed by a bromination reaction as a key step in synthesizing 2-fluoro-4-nitrobenzonitrile. google.com

The highly activating and nucleophilic nature of the amine group can interfere with certain reactions or lead to undesired side products, such as oxidation during nitration. researchgate.net To prevent this, the amine group is often protected by acylation. This involves converting the amine into a less reactive amide.

Common acylating agents include:

Acetic Anhydride ((CH₃CO)₂O): Reacts with the aniline, often in the presence of a base or acid catalyst, to form the corresponding acetamide, N-(2-fluoro-4-methoxy-6-nitrophenyl)acetamide. This strategy is employed in the synthesis of related compounds to control regioselectivity during nitration. google.com

Benzoyl Chloride (C₆H₅COCl): Used to form the benzamide (B126) derivative.

The amide group is significantly less activating than the amino group, which allows for more controlled subsequent reactions. The protecting group can typically be removed later by acidic or basic hydrolysis to regenerate the amine. For example, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide is deprotected using hydrochloric acid in methanol (B129727) to yield 4-fluoro-2-methoxy-5-nitroaniline (B580436). google.comchemicalbook.com

Reactivity of the Fluoro and Methoxy Substituents

The fluoro and methoxy groups on the aromatic ring of this compound exhibit distinct reactivities, primarily influenced by the powerful electron-withdrawing nitro group situated ortho to both.

The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the presence of the strongly electron-withdrawing nitro group at the ortho position (C6) and the amino group at the para position relative to the fluorine. The nitro group stabilizes the intermediate Meisenheimer complex, which is a key step in the SNAr mechanism. Fluorine is an excellent leaving group in this context due to the high electronegativity of the atom, which polarizes the C-F bond.

SNAr is a direct method for functionalizing arenes, though it can be limited by the reactivity of the substrate. science.gov In the case of nitroarenes, the reaction proceeds readily with various nucleophiles. For instance, the reaction of 1-fluoro-4-nitrobenzene (B44160) with amines like 2,6-dimethylaniline (B139824) can lead to the substitution of the fluorine atom. thieme-connect.com Similarly, related compounds like 2-fluoro-4-nitroanisole (B1330115) have been studied for their photoreactions with nucleophiles such as hydroxide (B78521) ions and amines. lookchem.com

The general reaction can be represented as:

This compound + Nu- → 2-Nu-4-methoxy-6-nitroaniline + F-

Where 'Nu' represents a nucleophile. Common nucleophiles for this type of transformation include alkoxides, amines, and thiolates. The rate of substitution is dependent on the nucleophile's strength and the reaction conditions. For example, studies on 3,4-disubstituted anilines reacting with picryl chloride have shown that the nature of the substituents significantly impacts reaction rates. While direct studies on this compound are limited, the principles of SNAr reactions on activated fluoroarenes are well-established. science.gov

Table 1: Examples of Nucleophilic Aromatic Substitution on Related Fluoro-Nitroaromatic Compounds

Starting MaterialNucleophileProductObservationsReference
1-Fluoro-4-nitrobenzene2,6-DimethylanilineN-(2,6-Dimethylphenyl)-4-nitroanilineSubstitution of the fluorine atom occurs. thieme-connect.com
5-Fluoro-2-nitroanisoleDiethylamineN,N-Diethyl-3-methoxy-4-nitroanilineReaction proceeds at 90°C in DMF. bwise.kr
1-Fluoro-2,4-dinitrobenzeneSubstituted AnilinesN-Aryl-2,4-dinitroanilinesThe reaction is base-catalyzed, indicating rate-determining decomposition of the intermediate.

The methoxy group (-OCH3) in this compound is generally more stable than the fluoro substituent. However, under certain conditions, it can also be cleaved or participate in reactions.

Alkoxy groups can occasionally act as leaving groups in SNAr reactions, a process known as transetherification, although this is less common than the displacement of a halogen. bwise.kr For this to occur, the ring must be highly activated by electron-withdrawing groups. In a study on 2,4-dimethoxynitrobenzene, a bulky nucleophile like t-butoxide was shown to displace a methoxy group, with a preference for the ortho position relative to the nitro group. bwise.kr Given that the methoxy group in this compound is para to the nitro group, its displacement via SNAr would be less favorable compared to the displacement of the ortho-fluoro atom.

More commonly, cleavage of the methoxy group involves harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr3), to form the corresponding phenol. Modification of the methoxy group could also be achieved through specific enzymatic or microbial processes, although this is outside the scope of typical synthetic transformations. In the context of related compounds, the methoxy group can influence reactivity; for example, in 3,4-dimethoxyaniline, both methoxy groups are activating, but steric hindrance can affect their conjugation with the benzene (B151609) ring.

General Oxidation Reactions of the Compound

The primary aromatic amine group (-NH2) in this compound is susceptible to oxidation. The oxidation of anilines can yield a variety of products depending on the oxidant and reaction conditions.

Powerful oxidizing agents can convert the amino group into a nitro group. For instance, HOF•CH3CN is a highly potent oxygen transfer agent capable of oxidizing various anilines, including those with electron-donating (like 4-methoxyaniline) or electron-withdrawing groups, to their corresponding nitro derivatives in high yields. mdpi.com The oxidation of 4,5-dimethyl-1,2-phenylenediamine to 4,5-dimethyl-1,2-dinitrobenzene proceeds efficiently at low temperatures using this reagent. mdpi.com Applying this to this compound would theoretically yield 1-fluoro-3-methoxy-2,5-dinitrobenzene.

Milder oxidation could lead to the formation of nitroso compounds or, through intermolecular reactions, azo or azoxy compounds. The oxidation to electrophilic species like quinone imines is a proposed mechanism for the sensitization properties of some aniline derivatives. nih.gov

Mechanistic Investigations of Key Reactions

The primary reactive pathway for this molecule is the Nucleophilic Aromatic Substitution (SNAr) at the C2 position, displacing the fluoride (B91410).

The mechanism proceeds in two steps:

Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the fluorine. This is the rate-determining step. The aromaticity of the ring is temporarily broken, and a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This stabilization provided by the nitro group is essential for the reaction to proceed. The general principle of forming σ adducts from nitroarenes is a cornerstone of this type of reaction. acs.org

Loss of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group.

The electronic effects of the substituents play a critical role. The nitro group at C6 is the most powerful activating group for SNAr at C2. The amino group at C4 and the methoxy group at C4 are strong electron-donating groups, which would typically deactivate the ring towards nucleophilic attack. However, their positions relative to the reaction center and the dominant activating effect of the nitro group mean that substitution at the fluoro-position remains the most probable outcome. In electrophilic aromatic substitution on disubstituted benzenes, the most activating group typically directs the reaction. masterorganicchemistry.com In nucleophilic substitution, the most deactivating group (nitro) provides the necessary activation and stabilization for the intermediate.

Mechanistic studies on the oxidation of anilines suggest that the reaction can proceed through radical cation intermediates, especially for compounds with high-energy highest occupied molecular orbitals (HOMO), which lose electrons easily. nih.gov The presence of multiple electron-donating groups (amino, methoxy) on the ring of this compound would likely facilitate such an oxidative mechanism.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Fluoro-4-methoxy-6-nitroaniline, ¹H and ¹³C NMR spectra offer unambiguous evidence for the proposed structure.

In ¹H NMR spectroscopy, the methoxy (B1213986) group (–OCH₃) protons typically appear as a distinct singlet, while the aromatic protons exhibit splitting patterns consistent with their substitution and coupling with the adjacent fluorine atom. The amine (–NH₂) protons usually present as a broad singlet. In related fluoro-nitro-aromatic compounds, aromatic protons adjacent to a fluorine atom show characteristic doublet or triplet splitting. For instance, in a similar compound, 2-fluoro-4-methyl-5-nitroaniline, the aromatic protons appear as doublets in the δ 6.91-7.51 ppm range.

¹³C NMR spectroscopy provides information on the carbon framework. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents (–F, –OCH₃, –NO₂, –NH₂). The carbon attached to the fluorine atom will show a large coupling constant (¹JCF). In a related methoxy nitroaniline derivative, the carbon atoms of the methoxy group give a peak around 55 ppm. scielo.org.za The combination of ¹H, ¹³C, and often ¹⁹F NMR allows for the complete assignment of the molecule's constitution.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is generated based on typical chemical shift values for similar functionalized aromatic compounds.

Nucleus Group Predicted Chemical Shift (ppm) Multiplicity
¹HAromatic-H6.5 - 8.0Doublet
¹HMethoxy (-OCH₃)3.8 - 4.0Singlet
¹HAmine (-NH₂)Variable, broadSinglet
¹³CAromatic (C-F)150 - 165 (with large ¹JCF)Doublet
¹³CAromatic (C-O)145 - 160Singlet
¹³CAromatic (C-N, amine)135 - 150Singlet
¹³CAromatic (C-N, nitro)130 - 145Singlet
¹³CAromatic (C-H)100 - 120Singlet
¹³CMethoxy (-OCH₃)55 - 60Singlet

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the molecular formula of this compound. The compound has a molecular formula of C₇H₇FN₂O₃, corresponding to a monoisotopic mass of approximately 186.04 g/mol . pharmaffiliates.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can verify this elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (–NO₂, 46 Da) and the methoxy group (–OCH₃, 31 Da). The molecular ion peak ([M]⁺) at m/z 186 would be expected, followed by fragment ions corresponding to these losses, which helps to piece together the molecular structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. mrclab.com For this compound, the IR spectrum would display characteristic absorption bands confirming its structure.

Table 2: Characteristic IR Absorption Frequencies This table is based on established frequency ranges for the specified functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Aromatic (C-H)Stretch3000 - 3100
Methoxy (C-H)Stretch2850 - 2960
Nitro (N=O)Asymmetric Stretch1500 - 1560
Nitro (N=O)Symmetric Stretch1300 - 1370
Aromatic (C=C)Stretch1400 - 1600
Methoxy (C-O)Stretch1200 - 1275
Fluoro (C-F)Stretch1000 - 1400

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. libretexts.org Aromatic compounds with nitro groups are known to absorb in the UV-Vis region due to π → π* and n → π* electronic transitions. For related compounds like 2-methoxy-4-nitroaniline (B147289), the absorption spectra can be influenced by intermolecular charge-transfer processes. iucr.org The presence of multiple auxochromic (–NH₂, –OCH₃) and chromophoric (–NO₂) groups on the benzene (B151609) ring leads to characteristic absorption maxima (λmax) that are indicative of the conjugated π-electron system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers the most definitive structural information by mapping the precise three-dimensional coordinates of every atom in a single crystal. This technique is invaluable for confirming the molecular geometry, conformation, and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction analysis provides unequivocal proof of the regiochemistry of this compound. By determining the exact atomic positions, it confirms the 1,2,4,6-substitution pattern on the benzene ring, distinguishing it from any other possible isomer. This method validates the synthetic pathway and confirms the specific placement of the fluoro, methoxy, nitro, and amino substituents, which is critical for understanding its chemical properties and reactivity. Studies on related isomers like 2-methoxy-4-nitroaniline have successfully used this method to determine the precise molecular structure. wikipedia.org

The crystal structure reveals how molecules of this compound arrange themselves in the solid state. This crystal packing is governed by a network of non-covalent interactions. In many nitroaniline derivatives, the packing is dominated by hydrogen bonds and halogen bonds. researchgate.net The amino group (–NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (–NO₂) serve as strong acceptors. This typically results in the formation of robust N–H···O hydrogen bonds, which can link molecules into dimers, chains, or sheets, creating a stable supramolecular architecture. researchgate.netresearchgate.net Furthermore, the planar aromatic rings can engage in π–π stacking interactions, adding to the cohesive energy of the crystal. iucr.org

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. scirp.orgcore.ac.uk By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside) onto the surface, it provides a detailed picture of crystal packing.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Nitroaromatic Compounds This table presents typical percentage contributions observed for similar molecular crystals and serves as a predictive model.

Interaction Type Description Typical Contribution (%)
H···Hvan der Waals forces40 - 60
H···O / O···HHydrogen Bonding20 - 35
H···C / C···HWeak C-H···π interactions5 - 15
H···F / F···HHydrogen Bonding / van der Waals5 - 15
C···Cπ-π Stacking2 - 5

Computational and Theoretical Chemistry Studies of 2 Fluoro 4 Methoxy 6 Nitroaniline

Density Functional Theory (DFT) Investigations of Molecular Structure and Conformation

Density Functional Theory (DFT) has become a primary tool for investigating the properties of substituted nitroaniline derivatives. acs.org By modeling the electronic density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and a host of other properties. nih.gov Functionals like B3LYP are commonly paired with basis sets such as 6-311G or 6-311++G(d,p) to achieve a balance of computational cost and accuracy for these types of molecules. researchgate.netacs.org

The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For 2-Fluoro-4-methoxy-6-nitroaniline, this process involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

A key aspect of its structure is the potential for intramolecular hydrogen bonding between the amino group (-NH₂) and the adjacent nitro group (-NO₂), which can create a stable six-membered ring. acs.org This interaction significantly influences the planarity of the molecule. The orientation of the methoxy (B1213986) (-OCH₃) group relative to the benzene (B151609) ring is another critical conformational variable. Potential energy surface scans can be performed by systematically rotating specific bonds to identify different conformers and determine their relative stabilities. nih.gov Studies on related molecules like 2-fluoro-4,6-dinitrophenol (B1602198) have shown that conformers with intramolecular hydrogen bonds are significantly more stable. researchgate.net The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing nitro group, modified by the inductive effect of the fluorine atom, dictates the final optimized geometry.

Table 1: Predicted Structural Parameters for Nitroaniline Derivatives from DFT Studies This table presents typical bond length and angle values for functional groups in related nitroaniline compounds as determined by DFT calculations. These serve as representative examples for understanding the structure of this compound.

ParameterTypical Value RangeFunctional Groups Involved
C-N (Amino) Bond Length1.37 - 1.40 ÅAromatic Ring, Amino Group
C-N (Nitro) Bond Length1.45 - 1.48 ÅAromatic Ring, Nitro Group
N-O (Nitro) Bond Length1.22 - 1.25 ÅNitro Group
C-F Bond Length1.34 - 1.37 ÅAromatic Ring, Fluorine
C-O (Methoxy) Bond Length1.35 - 1.38 ÅAromatic Ring, Methoxy Group
O-N-O Bond Angle~125°Nitro Group

Once the molecule's geometry is optimized, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the stretching, bending, and twisting motions of the atoms and are directly comparable to experimental data from infrared (IR) and Raman spectroscopy. nih.gov A detailed assignment of these vibrational modes can be made based on the potential energy distribution (PED). researchgate.net

For this compound, DFT calculations can predict the characteristic vibrational signatures of its functional groups. researchgate.net The nitro group typically shows strong asymmetric and symmetric stretching bands. The C-F stretch gives rise to a characteristic absorption, while the N-H stretches of the amino group and C-O stretches of the methoxy group also have predictable frequency ranges. Comparing the computed spectrum with experimental results helps to confirm the molecular structure and provides a detailed understanding of its vibrational dynamics. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on DFT calculations of analogous compounds, this table outlines the expected wavenumber ranges for key vibrational modes.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Reference
Asymmetric N-O StretchNitro (-NO₂)1520 - 1570 researchgate.net
Symmetric N-O StretchNitro (-NO₂)1320 - 1370 researchgate.net
C-F StretchFluoro (-F)1150 - 1230 researchgate.net
N-H StretchAmino (-NH₂)3300 - 3500 acs.org
C-O-C Asymmetric StretchMethoxy (-OCH₃)1230 - 1270 nih.gov
C-O-C Symmetric StretchMethoxy (-OCH₃)1020 - 1050 nih.gov

Electronic Structure Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org

In this compound, the electron-donating amino and methoxy groups are expected to contribute significantly to the HOMO, which would be localized primarily on the aniline (B41778) ring. Conversely, the potent electron-withdrawing nitro group is expected to dominate the LUMO. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, which is characteristic of push-pull systems with significant charge-transfer character. semanticscholar.org

Table 3: Predicted Electronic Properties for Fluoroaniline (B8554772) Isomers This table shows representative HOMO-LUMO energy values and energy gaps for related fluoroaniline isomers calculated via DFT, indicating the expected range for this compound.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
5-Nitro-2-fluoroaniline-6.598-2.7243.874 researchgate.net
2-Nitro-5-fluoroaniline-6.734-2.7553.979 researchgate.net

The specific arrangement of electron-donating groups (amino, methoxy) and an electron-withdrawing group (nitro) on the same benzene ring makes this compound a "push-pull" molecule. researchgate.net Upon absorption of light, an electron can be promoted from an orbital associated with the donor groups (HOMO) to one associated with the acceptor group (LUMO). This phenomenon is known as Intramolecular Charge Transfer (ICT). science.gov

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify this charge transfer by examining the delocalization of electron density between orbitals. nih.gov The occurrence of ICT is fundamental to the nonlinear optical (NLO) properties observed in many nitroaniline derivatives. researchgate.net The magnitude of the charge transfer is influenced by the strength of the donor and acceptor groups and the nature of the conjugated system connecting them.

Intermolecular Interactions Modeling

Beyond the properties of a single molecule, computational chemistry can model how molecules interact with each other in a condensed phase, such as a crystal. These intermolecular forces are critical for determining the material's bulk properties. For this compound, the most significant intermolecular interaction is expected to be hydrogen bonding. acs.org

The hydrogen atoms of the amino group can act as hydrogen bond donors, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. acs.org These N-H···O interactions are a dominant force in the crystal packing of many nitroanilines, often leading to the formation of dimers or chains. acs.org Weaker interactions, such as C-H···O, C-H···F, and π–π stacking between aromatic rings, also play a role in stabilizing the crystal lattice. acs.orgresearchgate.net Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these varied interactions within the crystal structure. researchgate.net Modeling these interactions helps to explain the observed crystal packing and predict the material's physical properties.

Hydrogen Bonding Networks (Intra- and Intermolecular)

Hydrogen bonds are crucial directional interactions that significantly influence the conformation of the molecule and its packing in the solid state. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are expected to be prominent features of this compound.

Intramolecular Hydrogen Bonding: A defining characteristic of 2-nitroaniline (B44862) and its derivatives is the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH₂) and an oxygen atom of the adjacent ortho-nitro group (-NO₂). researchgate.netacs.orgwikipedia.orgjyu.fi This interaction results in the formation of a highly stable, planar, six-membered ring, often referred to as a chelate ring. researchgate.netscispace.com This N-H···O bond significantly impacts the molecule's geometry and electronic properties. It restricts the rotational freedom of the amino and nitro groups, holding them in a coplanar arrangement with the benzene ring, which enhances electron delocalization. scispace.com The presence of this intramolecular bond is a consistent feature in virtually all 2-nitroaniline crystal structures and is predicted with high confidence for this compound. nih.govnih.gov

Interaction Type Donor Acceptor Typical Motif Significance
IntramolecularAmino (-NH)Nitro (-O)Six-membered chelate ringEnforces planarity, enhances stability and electron delocalization. wikipedia.orgscispace.com
IntermolecularAmino (-NH)Nitro (-O)Dimers, ChainsKey to crystal packing and solid-state structure. researchgate.netscispace.com
IntermolecularAmino (-NH)Methoxy (-O)Chains, SheetsContributes to the 3D supramolecular assembly.

π-π Stacking and Aromatic Interactions

The electron-rich aromatic ring of this compound facilitates π-π stacking interactions, which are non-covalent interactions critical for the stabilization of crystal structures. rsc.orgyoutube.com The electronic character of the ring is significantly modulated by its substituents: the strongly electron-withdrawing nitro and fluoro groups and the electron-donating methoxy group. This creates a polarized π-system that can engage in various aromatic interactions.

In many nitroaniline derivatives, the crystal packing is characterized by offset face-to-face or parallel-displaced π-stacking. scispace.com This arrangement minimizes repulsion and maximizes attraction between the aromatic rings of adjacent molecules. In some cases, instead of a direct interaction between two aromatic rings, a "phenyl-chelate" interaction is observed, where the aromatic ring of one molecule stacks with the six-membered chelate ring (formed by the intramolecular hydrogen bond) of a neighbor. researchgate.netjyu.fiscispace.com This type of stacking is a significant contributor to the dimerization energy in related molecules. acs.org The strength and geometry of these interactions are highly dependent on the precise arrangement and electronic nature of the substituents. nih.govrsc.org

Interaction Description Typical Distance (Centroid-to-Centroid) Influence on Packing
Parallel-Displaced π-π StackingAromatic rings of adjacent molecules stack in a parallel but offset fashion.~3.5 - 3.8 ÅContributes to the formation of columns or layers in the crystal. nih.govnih.gov
T-shaped π-InteractionThe edge of one aromatic ring points towards the face of another.~4.5 - 5.0 ÅOften found in combination with other interactions to build a 3D network. scispace.com
Phenyl-Chelate StackingThe aromatic ring of one molecule stacks with the intramolecularly hydrogen-bonded chelate ring of another.~3.4 - 3.7 ÅAn important stabilizing interaction in 2-nitroaniline systems. researchgate.netjyu.fi

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netthaiscience.info The MEP map displays regions of different electrostatic potential on the electron density surface.

For this compound, the MEP surface is expected to show distinct regions of positive and negative potential:

Negative Potential (Red/Yellow): The most negative regions are anticipated to be localized on the oxygen atoms of the nitro group. thaiscience.infotci-thaijo.org This high electron density makes them the primary sites for electrophilic attack and strong hydrogen bond acceptors. The oxygen of the methoxy group and the electronegative fluorine atom will also contribute to regions of negative potential.

Positive Potential (Blue): The most positive potential is expected to be found around the hydrogen atoms of the amino group, identifying them as the primary sites for nucleophilic attack and the main hydrogen bond donors. ekb.eg

Neutral/Intermediate Potential (Green): The carbon atoms of the aromatic ring will generally exhibit intermediate potential, though the electron density will be unevenly distributed due to the influence of the various substituents.

This analysis is invaluable for understanding the molecule's intermolecular interactions, as the positive and negative regions dictate how molecules will attract and orient themselves with respect to one another in the crystal lattice. researchgate.net

Molecular Region Predicted Electrostatic Potential Chemical Implication
Nitro Group OxygensStrongly NegativeSite for electrophilic attack; strong H-bond acceptor. tci-thaijo.org
Amino Group HydrogensStrongly PositiveSite for nucleophilic attack; primary H-bond donor. ekb.eg
Methoxy Group OxygenNegativePotential H-bond acceptor site.
Fluorine AtomNegativeContributes to local negative potential.
Aromatic RingIntermediate/MixedComplex surface influencing π-interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method that translates complex wavefunction data into the intuitive chemical language of Lewis structures, lone pairs, and bonds. uni-muenchen.de It is particularly effective for quantifying the stabilizing effects of electron delocalization, such as hyperconjugation. researchgate.net This analysis involves examining the interactions between filled "donor" orbitals (like bonds or lone pairs) and empty "acceptor" orbitals (like antibonding orbitals). uni-muenchen.dewisc.edu

n → π* Interactions: The most significant delocalization will likely involve the lone pair of the amino nitrogen (a donor n orbital) interacting with the antibonding π* orbitals of the aromatic ring and the nitro group (acceptor orbitals). This delocalization of electron density from the amine into the ring and nitro group is a classic example of resonance in aromatic systems and significantly stabilizes the molecule.

Intramolecular Charge Transfer (ICT): The combination of the electron-donating amino and methoxy groups with the electron-withdrawing nitro group creates a strong "push-pull" system, facilitating intramolecular charge transfer, a phenomenon well-analyzed by NBO.

Other Hyperconjugative Interactions: The lone pairs on the methoxy oxygen and the nitro oxygens will also participate in delocalizing interactions with adjacent antibonding orbitals.

The strength of these interactions is calculated using second-order perturbation theory and is expressed as the stabilization energy, E(2). uni-muenchen.de Higher E(2) values indicate stronger interactions and greater molecular stability.

Expected Major NBO Interactions and Their Significance:

Donor Orbital (Filled) Acceptor Orbital (Unfilled) Interaction Type Estimated E(2) (kcal/mol) Significance
Amino N Lone Pair (LP)Aromatic C=C Antibond (π)n → πHighMajor contributor to resonance stabilization.
Amino N Lone Pair (LP)Nitro N=O Antibond (π)n → πModerate to HighEnhances intramolecular charge transfer.
Methoxy O Lone Pair (LP)Aromatic C=C Antibond (π)n → π*ModerateContributes to the electron-donating character of the methoxy group.

*Qualitative estimates based on typical values for substituted anilines. researchgate.netresearchgate.net

This NBO analysis confirms the qualitative picture of electron delocalization and provides a quantitative measure of the electronic interactions that define the structure and reactivity of this compound.

Advanced Applications of 2 Fluoro 4 Methoxy 6 Nitroaniline As a Synthetic Building Block

Role in the Construction of Diverse Organic Scaffolds and Heterocycles

2-Fluoro-4-methoxy-6-nitroaniline serves as a key precursor for synthesizing a variety of heterocyclic compounds, which are core structures in many biologically active molecules. The reactivity of its functional groups allows for multiple cyclization strategies.

Notably, this aniline (B41778) derivative is instrumental in creating substituted quinoline (B57606) and pyrimidine (B1678525) scaffolds. For instance, it is a crucial reactant in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives. nih.gov In these syntheses, the aniline nitrogen acts as a nucleophile, displacing a leaving group on a pyrimidine precursor to form a crucial C-N bond, leading to the final heterocyclic framework. nih.gov A general scheme for such a reaction involves the condensation of this compound with a substituted 2,4-dichloropyrimidine.

Similarly, constitutional isomers like 3-fluoro-4-methoxy-6-nitroaniline are used to produce 5-fluoro-6-methoxy-8-nitroquinoline, indicating that this compound is a viable precursor for analogous quinoline systems through reactions like the Skraup or related cyclizations. researchgate.net The electron-withdrawing nature of the nitro and fluoro groups activates the molecule for certain reactions, while the amino and methoxy (B1213986) groups can direct cyclization pathways, making it a highly adaptable component in heterocyclic chemistry. clockss.org

Precursor in the Synthesis of Functional Materials

The unique electronic properties endowed by the fluorine and nitro groups suggest that this compound is a candidate for developing advanced functional materials. While direct research on this specific isomer is limited, the applications of closely related fluoro-nitroanilines provide a strong indication of its potential.

Development of Anode Materials for Lithium-Ion Batteries

Organic compounds are increasingly investigated as sustainable alternatives to conventional inorganic materials in lithium-ion batteries. A related compound, 2-fluoro-4-nitroaniline (B181687), has been successfully used to synthesize a lithium bismaleamate anode material. ossila.com This material demonstrated a significant electrode capacity, highlighting the potential of fluorinated nitroanilines in energy storage applications. ossila.com The synthesis involves leveraging the amine and nitro functionalities to build larger, electrochemically active structures. Given the structural similarities, this compound could potentially be adapted to create novel anode materials, with the methoxy group offering a way to tune the material's electronic properties and performance.

Engineering of Color-Centre Tailored Carbon Nanotubes

The functionalization of single-walled carbon nanotubes (SWCNTs) can create "quantum defects" that cause them to photoluminesce brightly at specific wavelengths, making them useful for imaging and quantum information processing. ossila.com This is often achieved by introducing sp³ defects onto the sp² carbon lattice of the nanotube. Aryl diazonium salts, generated from anilines, are primary reagents for this process. eie.gr

Specifically, 2-fluoro-4-nitroaniline has been used to introduce organic color centers onto semiconducting SWCNTs. ossila.com The process involves converting the aniline to a diazonium salt, which then reacts with the nanotube surface. The presence of the nitro group is particularly important for this application. kashanu.ac.ir Based on this established methodology, this compound is a promising candidate for similar functionalization reactions, allowing for the creation of tailored carbon nanotubes with potentially different and tunable photoluminescent properties due to the additional methoxy group. kashanu.ac.irup.pt

Intermediate in the Synthesis of Complex Pharmaceutical Intermediates

This compound is recognized as an important pharmaceutical intermediate, primarily used in the synthesis of targeted therapies, including kinase inhibitors for cancer treatment. sfdchem.comcaming.com

Pathways to Substituted Anilines for Downstream Synthesis

The value of this compound lies in the differential reactivity of its functional groups, which can be selectively modified to produce a range of substituted aniline derivatives for further synthesis.

A primary transformation is the selective reduction of the nitro group to an amine. This reaction is typically high-yielding and can be achieved using various reagents, such as iron powder in the presence of an acid like ammonium (B1175870) chloride or hydrochloric acid. nih.gov This transformation yields a diamine, 2-fluoro-4-methoxy-benzene-1,6-diamine, a highly versatile intermediate where the two amino groups have different reactivities, enabling regioselective downstream reactions.

The resulting diamine can then undergo a host of transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides.

Alkylation: Introduction of alkyl groups onto the nitrogen atoms.

Diazotization: Conversion of one or both amino groups into diazonium salts, which can then be used in Sandmeyer or similar reactions to introduce a wide variety of substituents.

This multi-faceted reactivity allows chemists to use this compound as a foundational scaffold, systematically building molecular complexity.

Synthesis of Specific Advanced Intermediates

A key application of this compound is in the synthesis of heterocyclic cores for epidermal growth factor receptor (EGFR) inhibitors, which are a class of anti-cancer drugs. nih.gov

It serves as a crucial building block for pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives. nih.gov In a documented synthetic pathway, this compound is reacted with a 2,4-dichloro-thieno[2,3-d]pyrimidine intermediate. The amino group of the aniline performs a nucleophilic aromatic substitution (SNAr) on the chlorinated pyrimidine ring. This is followed by the reduction of the nitro group and subsequent acylation of the newly formed amino group to yield the final, complex inhibitor molecule. nih.gov

The table below outlines a representative reaction sequence starting from this compound to form a key pharmaceutical intermediate.

Table 1: Synthesis of an EGFR Inhibitor Intermediate

Step Starting Material Reagent(s) Product Purpose
1 2,4-dichloro-thieno[2,3-d]pyrimidine This compound, TsOH, EtOH Intermediate A (N-(2-chloro-thieno[2,3-d]pyrimidin-4-yl)-2-fluoro-4-methoxy-6-nitroaniline) Construction of the core heterocyclic scaffold via SNAr reaction.
2 Intermediate A Fe, NH4Cl, EtOH/H2O Intermediate B (N4-(2-amino-5-fluoro-3-methoxyphenyl)-thieno[2,3-d]pyrimidine-2,4-diamine) Reduction of the nitro group to an amine for further functionalization.
3 Intermediate B Acyl Chloride, TEA, DMF Final Product (Targeted Inhibitor) Addition of the final pharmacophore fragment via acylation.

This table is a representative summary based on synthetic strategies described in the literature. nih.gov

Structure Reactivity and Structure Property Relationships in 2 Fluoro 4 Methoxy 6 Nitroaniline Derivatives

Influence of Substituent Position on Aromaticity and Reactivity

The positioning of substituents on the benzene (B151609) ring profoundly impacts the molecule's aromaticity and reactivity. Aromaticity, a measure of the stability of a cyclic, planar molecule with a system of delocalized pi electrons, can be influenced by the electronic nature of the substituents. Electron-donating groups, like the methoxy (B1213986) group, and electron-withdrawing groups, such as the nitro group, can alter the electron density within the ring, thereby affecting its aromatic character. researchgate.net

In substituted nitroanilines, the presence of bulky groups can lead to steric hindrance, causing the aromatic ring to distort from planarity and subsequently decreasing its aromaticity. researchgate.net For instance, in overcrowded nitroanilines, intramolecular hydrogen bonds and steric hindrance can lead to a nonplanar benzene ring, which has been studied using the HOMA index as a measure of aromaticity. researchgate.net

The reactivity of the aromatic ring in electrophilic aromatic substitution reactions is also highly dependent on the nature and position of the substituents. Activating groups, which are typically electron-donating, increase the electron density of the ring, making it more susceptible to attack by electrophiles. masterorganicchemistry.com Conversely, deactivating groups, which are electron-withdrawing, decrease the ring's electron density, thus reducing its reactivity towards electrophiles. masterorganicchemistry.com

In cases of multiple substituents, the directing effects can be additive. masterorganicchemistry.com For example, in m-dimethoxybenzene, both methoxy groups direct incoming electrophiles to the same positions. However, steric hindrance often plays a crucial role in determining the final product, with the electrophile favoring the least sterically hindered position. masterorganicchemistry.com

Comparative Studies with Related Halo- and Methoxy-Nitroanilines

Comparative studies of 2-Fluoro-4-methoxy-6-nitroaniline with other halo- and methoxy-nitroanilines provide valuable insights into the specific effects of each substituent.

The basicity of nitroanilines is influenced by the position of the nitro group. The order of basicity for ortho, meta, and para-nitroaniline is generally meta > ortho > para. stackexchange.com This is attributed to a combination of inductive and resonance effects. In 2-nitroaniline (B44862), the nitro group exhibits a strong -I (inductive) effect but its -M (mesomeric or resonance) effect can be sterically inhibited. stackexchange.com

Studies on co-crystals of caffeine (B1668208) with various halogenated nitroanilines, including 4-fluoro-3-nitroaniline (B182485) and 2-fluoro-5-nitroaniline, have revealed how the crystal structure and intermolecular interactions influence mechanical properties. rsc.org For example, crystals with strong intralayer and weak interlayer interactions tend to show shear deformation, while those with weaker intralayer interactions are more brittle. rsc.org

The reactivity of halogenated nitroanilines is also a subject of study. For instance, 5-Chloro-4-fluoro-2-nitroaniline's reactivity is governed by the electron-withdrawing effects of the nitro group and the halogens, which influence both electrophilic and nucleophilic aromatic substitution reactions. evitachem.com

The table below presents a comparison of different halo- and methoxy-nitroanilines.

Compound NameKey Structural FeaturesObserved Properties/ReactivityReference(s)
This compoundFluoro, methoxy, and nitro groups on the aniline (B41778) ringReactivity influenced by the interplay of electronic and steric effects of all three substituents.
2-NitroanilineNitro group ortho to the amino groupBasicity is lower than the meta isomer due to the -I effect of the nitro group. stackexchange.com stackexchange.com
3-NitroanilineNitro group meta to the amino groupGenerally the most basic among the simple nitroaniline isomers. stackexchange.com stackexchange.com
4-NitroanilineNitro group para to the amino groupLeast basic among the simple nitroaniline isomers due to strong -I and -M effects of the nitro group. stackexchange.com stackexchange.com
4-Fluoro-3-nitroanilineFluoro and nitro groups on the aniline ringForms co-crystals with caffeine exhibiting specific mechanical properties based on crystal packing. rsc.org rsc.org
5-Chloro-4-fluoro-2-nitroanilineChloro, fluoro, and nitro groups on the aniline ringReactivity in electrophilic and nucleophilic substitution is influenced by the electron-withdrawing nature of the substituents. evitachem.com evitachem.com

Electronic and Steric Effects of Fluoro, Methoxy, and Nitro Groups

The individual and collective electronic and steric effects of the fluoro, methoxy, and nitro groups are fundamental to understanding the properties of this compound.

Fluoro Group: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive (-I) effect. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a +M (mesomeric) or resonance effect. In many aromatic systems, the inductive effect of fluorine dominates its resonance effect. The presence of fluorine can enhance the acidity of the compound and influence its reactivity in electrophilic aromatic substitution. scbt.com

Methoxy Group: The methoxy group (-OCH₃) is a strong electron-donating group due to the +M effect of the oxygen atom's lone pairs, which is generally stronger than its -I effect. This group activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. masterorganicchemistry.com The presence of a methoxy group can enhance charge transfer and affect properties like dielectric relaxation time. bohrium.com

Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, exhibiting both strong -I and -M effects. It deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. scbt.com The nitro group significantly alters the electronic distribution within the molecule, leading to enhanced reactivity in nucleophilic substitution reactions. scbt.com The presence of a nitro group is also known to influence the formation of stable complexes through hydrogen bonding. scbt.com

The combined effects of these three substituents in this compound create a complex interplay of electronic and steric factors. The electron-donating methoxy group and the electron-withdrawing fluoro and nitro groups create a "push-pull" system that can lead to interesting electronic properties. bohrium.com Steric hindrance between the ortho-positioned fluoro and nitro groups, as well as the methoxy group, can influence the planarity of the molecule and the orientation of the functional groups, further modulating its reactivity and physical properties. acs.org

The table below summarizes the electronic effects of the key functional groups.

Functional GroupInductive Effect (-I)Mesomeric/Resonance Effect (+M/-M)Overall Effect on Aromatic Ring Reactivity (Electrophilic Substitution)
Fluoro (-F)StrongWeakly Donating (+M)Deactivating, Ortho/Para directing
Methoxy (-OCH₃)Weakly WithdrawingStrongly Donating (+M)Activating, Ortho/Para directing
Nitro (-NO₂)StrongStrongly Withdrawing (-M)Strongly Deactivating, Meta directing

Conclusion and Future Perspectives in the Research of 2 Fluoro 4 Methoxy 6 Nitroaniline

Summary of Key Research Findings

2-Fluoro-4-methoxy-6-nitroaniline is a substituted aniline (B41778) derivative that has garnered interest as a versatile building block in organic synthesis. Its molecular structure, featuring a combination of a fluorine atom, a methoxy (B1213986) group, and a nitro group on an aniline core, provides a unique platform for the development of more complex molecules.

The strategic placement of these functional groups allows for a range of chemical transformations. The nitro group can be readily reduced to an amino group, which can then participate in various coupling reactions or be further functionalized. The fluorine atom and methoxy group influence the electronic properties and reactivity of the aromatic ring, and can be key features in the design of biologically active compounds and materials with specific properties.

Research has demonstrated the utility of related nitroaniline compounds in the synthesis of heterocyclic compounds and as intermediates for pharmaceuticals. For instance, the structural motif of substituted anilines is found in various therapeutic agents. The presence of fluorine, a common element in modern pharmaceuticals, can enhance metabolic stability and binding affinity of drug candidates.

Emerging Research Directions and Methodological Advancements

Emerging research is likely to focus on leveraging the unique substitution pattern of this compound for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The development of more efficient and selective synthetic methods will be crucial in this endeavor.

Recent advancements in catalysis, particularly in cross-coupling reactions, offer new avenues for the functionalization of the aromatic ring. Methodologies that allow for the selective activation of C-H or C-F bonds could enable the introduction of new substituents with high precision. Furthermore, the development of green chemistry approaches, such as reactions in aqueous media or the use of more environmentally benign reagents, is an ongoing trend in chemical synthesis that will undoubtedly impact the future production of derivatives of this compound.

The exploration of flow chemistry and microreactor technology for the synthesis of intermediates like this compound and its derivatives could lead to more efficient, safer, and scalable manufacturing processes. researchgate.net Continuous production methods often offer better control over reaction parameters, leading to higher yields and purity. researchgate.net

Potential for Novel Synthetic Transformations and Applications

The inherent reactivity of the functional groups in this compound opens up a wide array of possibilities for novel synthetic transformations. The reduction of the nitro group to an amine is a key step that provides access to a variety of derivatives. This resulting diamine can be used in the synthesis of various heterocyclic systems, such as benzimidazoles or quinoxalines, which are important scaffolds in medicinal chemistry.

The fluorine atom can be a site for nucleophilic aromatic substitution, although its reactivity is influenced by the other substituents on the ring. This allows for the introduction of a variety of nucleophiles, further expanding the molecular diversity that can be achieved from this starting material. The methoxy group can potentially be cleaved to a hydroxyl group, providing another handle for functionalization.

Given the prevalence of fluorinated and nitrogen-containing compounds in pharmaceuticals, this compound represents a valuable starting material for the discovery of new drug candidates. Its derivatives could be explored for a range of biological activities. In the field of materials science, the incorporation of this building block into polymers or organic electronic materials could lead to novel properties, such as altered photophysical characteristics or enhanced thermal stability. The development of novel synthetic transformations will continue to unlock the full potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoro-4-methoxy-6-nitroaniline, and how do substituents influence reaction efficiency?

  • Methodological Answer : A common approach involves nitration of a fluoro-methoxy aniline precursor. For example, nitration of 2-fluoro-4-methoxyaniline (CAS 458-52-6, ) under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can yield the nitro derivative. The electron-donating methoxy group directs nitration to the para position relative to the amino group, while the fluorine atom influences regioselectivity. Reaction monitoring via TLC or HPLC (as in ’s explosives analysis protocols) ensures purity. Yield optimization may require temperature control (e.g., 0–5°C) to minimize byproducts like over-nitrated derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : To confirm molecular weight (MW = 200.14 g/mol) and detect impurities (e.g., uses 100 μg/mL standard solutions for explosives analysis).
  • ¹H/¹³C NMR : Compare shifts with structurally similar compounds (e.g., 4-methoxy-2-nitroaniline in ). The fluorine atom induces deshielding in adjacent protons.
  • Melting Point Analysis : Expected range 139–142°C (analogous to 2-methoxy-4-nitroaniline, ). Deviations may indicate impurities or polymorphism .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in airtight containers at 0–6°C ( recommends this for nitroanilines to prevent decomposition). Protect from light to avoid photodegradation, and avoid contact with reducing agents (e.g., metals) due to the nitro group’s reactivity. Conduct stability studies using accelerated aging (40°C/75% RH) with periodic HPLC analysis .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles (). Use fume hoods to avoid inhalation of dust/aerosols. In case of skin contact, rinse with water for 15 minutes ( ). Emergency showers and eyewash stations must be accessible. Toxicity data for analogs (e.g., 2-amino-6-chloro-4-nitrophenol in ) suggest potential mutagenicity; follow institutional biosafety guidelines .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or melting points) be resolved for this compound?

  • Methodological Answer : Cross-validate using multiple techniques:

  • X-ray Crystallography : Resolve structural ambiguities (e.g., fluorine’s positional effects).
  • DSC/TGA : Confirm thermal behavior (melting point/thermal decomposition).
  • IR Spectroscopy : Identify functional groups (e.g., NO₂ stretching ~1520 cm⁻¹).
    Discrepancies may arise from solvent polarity (NMR) or polymorphic forms (DSC). Publish raw data and experimental conditions for reproducibility .

Q. What challenges arise in derivatizing this compound for pharmacological studies?

  • Methodological Answer : The electron-withdrawing nitro group reduces nucleophilicity, complicating amide coupling or alkylation. Strategies include:

  • Protection/Deprotection : Temporarily reduce the nitro group to NH₂ for functionalization (e.g., catalytic hydrogenation with Pd/C).
  • Directed Ortho-Metalation : Use the methoxy group to direct lithiation for introducing substituents (analogous to ’s trifluoroacetylation methods).
    Monitor reaction progress via LC-MS to avoid over-functionalization .

Q. How do computational models predict the reactivity of this compound in electrophilic substitution?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. The methoxy group activates the ring at the ortho/para positions, while fluorine deactivates it. Compare with experimental results (e.g., nitration of 4-methoxy-2-nitroaniline in ). Validate predictions using kinetic isotopic effects or Hammett plots .

Q. What methodologies address batch-to-batch variability in synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:

  • DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) to identify critical process parameters.
  • PAT (Process Analytical Technology) : Use in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Statistical Analysis : Apply ANOVA to compare batches (e.g., purity >95% as in ). Document deviations in a risk assessment matrix .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.